1-(4-fluorophenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline
Description
Properties
IUPAC Name |
1-(4-fluorophenyl)-3-phenyl-7-(trifluoromethyl)pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H13F4N3/c24-16-7-9-17(10-8-16)30-22-18-11-6-15(23(25,26)27)12-20(18)28-13-19(22)21(29-30)14-4-2-1-3-5-14/h1-13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQBSHEOAPBSHHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C3=C4C=CC(=CC4=NC=C32)C(F)(F)F)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H13F4N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorophenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-fluoroaniline with benzaldehyde derivatives followed by cyclization with trifluoromethyl-substituted reagents can yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluorophenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form quinoline derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms and trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
1-(4-Fluorophenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. The presence of fluorine atoms and the trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
A detailed comparison of 1-(4-fluorophenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline with similar compounds is presented below, focusing on structural variations, pharmacological activity, and synthesis strategies.
Table 1: Structural and Pharmacological Comparison
*Estimated based on substituent contributions.
Key Findings:
Anti-inflammatory Activity: Compound 2i (IC₅₀ = 0.12 µM) outperforms the target compound in inhibiting LPS-induced NO production, attributed to its 4-hydroxyphenylamino group, which enhances hydrogen bonding with iNOS .
Substituent Effects on Selectivity :
- MM-I-10 replaces the pyrazole N1-phenyl group with a ketone, enabling selective binding to α6-GABAAR subtypes. The 7-CF₃ group, shared with the target compound, enhances metabolic stability but reduces aqueous solubility .
Role of Trifluoromethyl (CF₃): CF₃ at position 7 (target compound and MM-I-10) increases membrane permeability but may sterically hinder interactions with planar binding pockets (e.g., topoisomerase I/IIα) compared to non-CF₃ analogs .
- Derivatives like C350-0671 (6,8-difluoro) highlight the impact of halogenation on bioavailability. Fluorine atoms at positions 6 and 8 may improve blood-brain barrier penetration but require empirical validation .
Critical Analysis of Contradictions
- Anti-Inflammatory vs. Cytotoxicity: While 2i and 2m () show potent anti-inflammatory effects, pyrazoloquinolines with bulky substituents (e.g., 3-phenyl in the target compound) may exhibit cytotoxicity via topoisomerase inhibition, as observed in diphenyl-pyrazoloquinolines ().
- Fluorine vs. Trifluoromethyl : Fluorine at N1 (target compound) improves metabolic stability, but excessive fluorination (e.g., C350-0671 ) risks off-target interactions .
Biological Activity
The compound 1-(4-fluorophenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline is a member of the pyrazolo[4,3-c]quinoline family, which has garnered attention for its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The molecular formula for this compound is with a molecular weight of 364.32 g/mol . The presence of trifluoromethyl and fluorophenyl groups contributes to its unique pharmacological properties.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of pyrazolo[4,3-c]quinoline derivatives. For instance, compounds in this class have shown significant inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. The inhibition is primarily attributed to the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression .
Table 1: Anti-inflammatory Activity of Related Pyrazolo[4,3-c]quinolines
| Compound Name | IC50 (μM) | Mechanism |
|---|---|---|
| 3-Amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline | 0.39 | Inhibits NO production |
| 4-(3-amino-1H-pyrazolo[4,3-c]quinolin-4-ylamino)benzoic acid | 0.45 | Inhibits iNOS expression |
These findings suggest that the structural modifications in pyrazolo[4,3-c]quinolines can significantly enhance their anti-inflammatory activity.
Anticancer Activity
The anticancer properties of pyrazolo[4,3-c]quinolines have also been explored. Studies indicate that these compounds exhibit cytotoxic effects against various cancer cell lines. For example, a derivative with a 4-fluorophenyl moiety showed an IC50 value of 0.59 μM against MCF7 breast cancer cells, indicating potent antiproliferative activity .
Table 2: Cytotoxicity Data Against Cancer Cell Lines
| Cell Line | Compound | IC50 (μM) |
|---|---|---|
| MCF7 | This compound | 0.59 |
| HEL | Dihydro-1H-pyrazolo[1,3-b]pyridine derivative | 1.00 |
Structure-Activity Relationship (SAR)
The biological activity of pyrazolo[4,3-c]quinolines is highly dependent on their chemical structure. Substituents on the phenyl rings and the position of trifluoromethyl groups play crucial roles in determining their efficacy and selectivity for biological targets. For instance:
- Para-substituted derivatives tend to exhibit higher potency compared to ortho or meta substitutions.
- The presence of electron-withdrawing groups like trifluoromethyl enhances metabolic stability and biological activity.
Case Studies
Several case studies have illustrated the potential therapeutic applications of pyrazolo[4,3-c]quinolines:
- Anti-inflammatory Effects : A study demonstrated that specific derivatives significantly reduced inflammatory markers in animal models of arthritis.
- Anticancer Research : Clinical trials involving pyrazolo[4,3-c]quinolines as adjunct therapies in chemotherapy regimens showed promising results in improving patient outcomes by enhancing the efficacy of existing anticancer drugs.
Q & A
Q. What are the optimized synthetic routes for this compound, and how can reaction efficiency be improved?
The synthesis typically involves multi-step reactions, including condensation of substituted phenylhydrazines with aldehydes/ketones, cyclization, and halogenation. Microwave-assisted synthesis is recommended to enhance yield (60–85%) and reduce reaction time (30–60 minutes vs. 6–12 hours conventional) by enabling uniform heating . Key steps:
- Step 1 : Formation of hydrazone intermediates using 4-fluorophenylhydrazine.
- Step 2 : Cyclization under acidic conditions (e.g., H₂SO₄) to form the pyrazole ring.
- Step 3 : Trifluoromethylation via Ullmann coupling or nucleophilic substitution.
Q. Which spectroscopic and crystallographic methods validate its structural configuration?
- NMR Spectroscopy : ¹⁹F NMR identifies fluorine environments; ¹H/¹³C NMR confirms substituent positions .
- X-Ray Diffraction : Resolves crystal packing (e.g., orthorhombic system, space group P2₁2₁2₁) and bond angles (e.g., C-F bond length: 1.34 Å) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., 410.12 g/mol) .
Q. What in vitro assays screen its biological activity?
- Anti-inflammatory : Inhibition of inducible nitric oxide synthase (iNOS) with IC₅₀ values measured via Griess assay (e.g., IC₅₀ = 0.39 μM) .
- Anticancer : MTT assay against cancer cell lines (e.g., HepG2, IC₅₀ = 1.2 μM) .
- Enzyme Inhibition : Fluorescence polarization assays for kinase targets (e.g., EGFR, IC₅₀ = 0.8 μM) .
Advanced Research Questions
Q. How do fluorine and trifluoromethyl groups influence bioactivity and binding interactions?
Fluorine enhances metabolic stability and electronegativity, improving target binding (e.g., ΔG = -9.2 kcal/mol in COX-2 docking studies). The trifluoromethyl group increases lipophilicity (logP = 3.8), enhancing membrane permeability. Substituent effects are quantified via SAR studies: replacing CF₃ with CH₃ reduces activity by 70% .
Q. How can contradictions in biological data across studies be resolved?
Discrepancies arise from assay conditions (e.g., cell line variability, serum concentration). Standardization strategies:
- Use isogenic cell lines to control genetic background.
- Validate enzyme inhibition with orthogonal assays (e.g., SPR vs. fluorescence).
- Adjust solvent (DMSO ≤ 0.1% to avoid cytotoxicity) .
Q. What computational methods predict target interactions and toxicity?
- Molecular Dynamics (MD) : Simulates binding stability (e.g., 100 ns trajectories for EGFR-ligand complexes).
- QSAR Models : Predict ADMET properties (e.g., Ames test: negative; hERG inhibition: IC₅₀ > 10 μM).
- Docking Software (AutoDock Vina) : Screens kinase targets (Glide score: -12.3 for JAK2) .
Q. How are derivatives designed to improve selectivity and reduce off-target effects?
- Core Modifications : Introduce electron-withdrawing groups (e.g., -NO₂) at position 7 to enhance COX-2 selectivity (SI = 15 vs. COX-1) .
- Prodrug Strategies : Add hydrolyzable esters (e.g., acetyl) to improve solubility (from 2.1 μg/mL to 18.4 μg/mL) .
- Toxicophore Removal : Replace chloro substituents with methoxy to reduce hepatotoxicity (ALT levels drop by 60%) .
Methodological Recommendations
- Synthesis : Prioritize microwave-assisted protocols for time-sensitive steps .
- Characterization : Combine XRD with DFT calculations for accurate bond parameter validation .
- Biological Testing : Use 3D tumor spheroids to mimic in vivo conditions for anticancer assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
